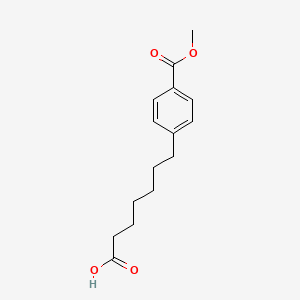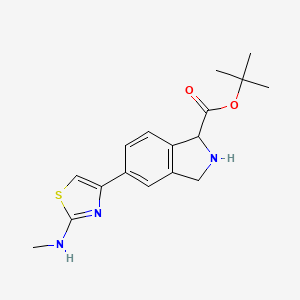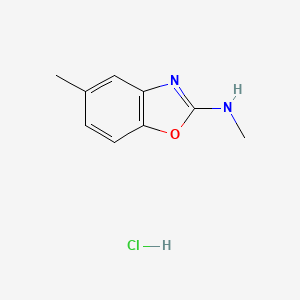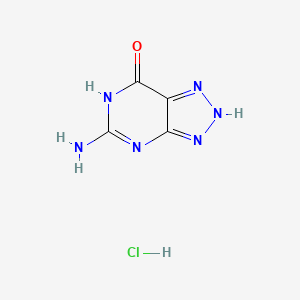![molecular formula C23H20N2O B13092225 1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13092225.png)
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound belonging to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of a cyclopropylmethyl group and two phenyl groups attached to the imidazole ring, making it a unique and potentially valuable molecule for various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the condensation of cyclopropylmethylamine with 3,5-diphenyl-1H-benzo[d]imidazole-2-carboxylic acid under acidic conditions. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidazole ring. The reaction is carried out at elevated temperatures, usually between 80-120°C, to ensure complete conversion of the starting materials to the desired product.
In an industrial setting, the production of this compound may involve a multi-step process, starting with the synthesis of the key intermediates, followed by their subsequent coupling and cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.
Substitution: The phenyl groups attached to the imidazole ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents, leading to the formation of substituted imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: Researchers use this compound to study the mechanisms of action of imidazole-based drugs and to explore their interactions with enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to disrupt the metabolic pathways of pests and weeds.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of antimicrobial activity, the compound may disrupt the cell membrane integrity or interfere with the synthesis of essential biomolecules in microorganisms. The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar imidazole derivatives, such as:
1-(Benzyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one: This compound has a benzyl group instead of a cyclopropylmethyl group, which may result in different biological activities and chemical reactivity.
1-(Cyclopropylmethyl)-2-phenyl-1H-benzo[d]imidazol-5-amine: This derivative has an amine group at the 5-position, which can influence its interaction with biological targets and its overall pharmacological profile.
1-(Cyclopropylmethyl)-3-phenyl-1H-benzo[d]imidazol-2(3H)-one: The presence of a single phenyl group may affect the compound’s stability, solubility, and reactivity compared to the diphenyl-substituted analog.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H20N2O |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)-3,5-diphenylbenzimidazol-2-one |
InChI |
InChI=1S/C23H20N2O/c26-23-24(16-17-11-12-17)21-14-13-19(18-7-3-1-4-8-18)15-22(21)25(23)20-9-5-2-6-10-20/h1-10,13-15,17H,11-12,16H2 |
InChI-Schlüssel |
MGICDAUXMJONEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2C3=C(C=C(C=C3)C4=CC=CC=C4)N(C2=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride](/img/structure/B13092144.png)


![(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13092155.png)




![Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen](/img/structure/B13092185.png)
![7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13092190.png)
![3-[2-(Pyridin-4-yl)ethyl]morpholine](/img/structure/B13092201.png)
![(3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidin]-1'-yl)methanone](/img/structure/B13092205.png)

![5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13092224.png)
